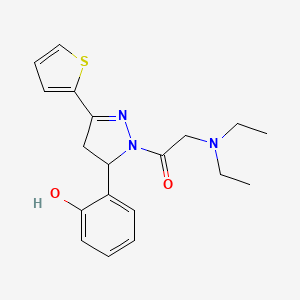
2-(diethylamino)-1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)-1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule. It incorporates multiple functional groups including diethylamino, hydroxyphenyl, and thiophene moieties, arranged around a central pyrazole ring. The compound's intricate structure suggests its potential for a variety of biochemical interactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically starts from readily available aromatic precursors. Key steps include:
Formation of the pyrazole ring: : Through cyclization reactions involving hydrazine derivatives and diketones.
Functional group transformations: : Subsequent steps involve specific conditions to introduce the hydroxyphenyl and thiophene substituents, often requiring precise temperature control and the use of catalysts.
Industrial Production Methods
Scaling up for industrial production may involve batch or continuous flow processes. Optimization focuses on high yield and purity, with considerations for cost-effective and environmentally friendly solvents and reagents.
Chemical Reactions Analysis
2-(diethylamino)-1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibits diverse reactivity owing to its functional groups.
Oxidation: : Can lead to the formation of ketones or quinones.
Reduction: : Potentially converts double bonds in the thiophene ring.
Substitution: : Aromatic substitution reactions facilitated by the hydroxyphenyl moiety.
Typical reagents might include:
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound finds applications across multiple domains:
Chemistry: : As a precursor or reagent in organic synthesis.
Biology: : Studied for its potential biochemical interactions.
Medicine: : Investigated for therapeutic properties.
Industry: : Used in the development of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The biological activity stems from its interactions at the molecular level. This compound may:
Bind to specific receptors or enzymes.
Alter cellular pathways through its multiple functional groups, influencing biological responses.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, its uniqueness lies in the combination of diethylamino, hydroxyphenyl, and thiophene groups:
Similar compounds might include other diethylamino or hydroxyphenyl pyrazoles, but none with the exact structural configuration.
Properties
IUPAC Name |
2-(diethylamino)-1-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-3-21(4-2)13-19(24)22-16(14-8-5-6-9-17(14)23)12-15(20-22)18-10-7-11-25-18/h5-11,16,23H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIUYAVYSWCVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
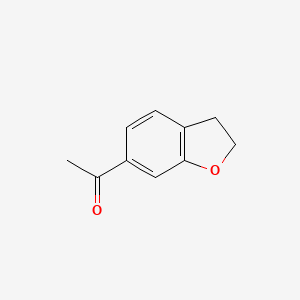
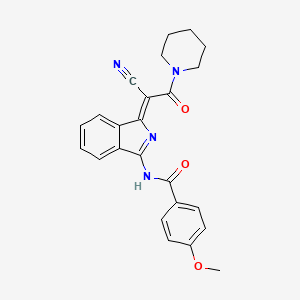
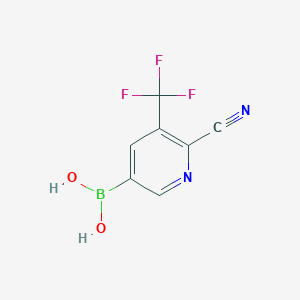
![ethyl 2-{[(4-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2433510.png)


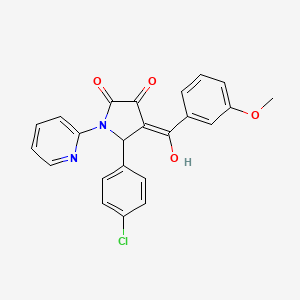
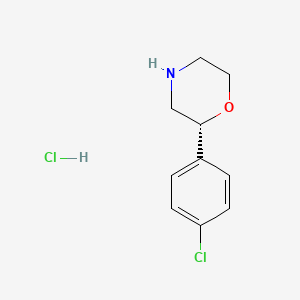
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine](/img/structure/B2433517.png)

![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2433520.png)
![5-[(Dimethylsulfamoyl)amino]-1,3-dimethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2433521.png)

![6-(3-ethoxypropyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2433525.png)
